
Tetra-(amido-PEG23-azide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra-(amido-PEG23-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation via Click Chemistry, a process that allows for the attachment of PEG chains to other molecules, enhancing their solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra-(amido-PEG23-azide) involves the functionalization of a PEG backbone with azide groups. The process typically includes the following steps:
Activation of PEG: The PEG backbone is activated using a suitable reagent, such as a carbodiimide, to introduce reactive sites.
Amidation: The activated PEG is then reacted with an amine to form amide bonds.
Industrial Production Methods
Industrial production of Tetra-(amido-PEG23-azide) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Tetra-(amido-PEG23-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation and material science applications .
Common Reagents and Conditions
Reagents: Alkynes, copper(I) catalysts, and reducing agents.
Conditions: Mild temperatures (room temperature to 50°C), neutral to slightly basic pH, and aqueous or organic solvents.
Major Products
The major products of these reactions are triazole-linked PEG conjugates, which are used in various applications, including drug delivery and diagnostics .
Scientific Research Applications
Tetra-(amido-PEG23-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and materials.
Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, enhancing their stability and functionality.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Tetra-(amido-PEG23-azide) involves the formation of stable triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of molecules and materials .
Comparison with Similar Compounds
Similar Compounds
Mono-(amido-PEG-azide): A simpler PEG linker with a single azide group.
Di-(amido-PEG-azide): A PEG linker with two azide groups.
Tri-(amido-PEG-azide): A PEG linker with three azide groups.
Uniqueness
Tetra-(amido-PEG23-azide) is unique due to its four terminal azide groups, which provide multiple sites for PEGylation. This allows for the creation of more complex and branched structures, enhancing the versatility and functionality of the resulting conjugates .
Properties
Molecular Formula |
C209H412N16O100 |
|---|---|
Molecular Weight |
4750 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C209H412N16O100/c210-222-218-9-21-234-29-37-242-45-53-250-61-69-258-77-85-266-93-101-274-109-117-282-125-133-290-141-149-298-157-165-306-173-181-314-189-197-318-193-185-310-177-169-302-161-153-294-145-137-286-129-121-278-113-105-270-97-89-262-81-73-254-65-57-246-49-41-238-33-25-230-17-5-214-205(226)1-13-322-201-209(202-323-14-2-206(227)215-6-18-231-26-34-239-42-50-247-58-66-255-74-82-263-90-98-271-106-114-279-122-130-287-138-146-295-154-162-303-170-178-311-186-194-319-198-190-315-182-174-307-166-158-299-150-142-291-134-126-283-118-110-275-102-94-267-86-78-259-70-62-251-54-46-243-38-30-235-22-10-219-223-211,203-324-15-3-207(228)216-7-19-232-27-35-240-43-51-248-59-67-256-75-83-264-91-99-272-107-115-280-123-131-288-139-147-296-155-163-304-171-179-312-187-195-320-199-191-316-183-175-308-167-159-300-151-143-292-135-127-284-119-111-276-103-95-268-87-79-260-71-63-252-55-47-244-39-31-236-23-11-220-224-212)204-325-16-4-208(229)217-8-20-233-28-36-241-44-52-249-60-68-257-76-84-265-92-100-273-108-116-281-124-132-289-140-148-297-156-164-305-172-180-313-188-196-321-200-192-317-184-176-309-168-160-301-152-144-293-136-128-285-120-112-277-104-96-269-88-80-261-72-64-253-56-48-245-40-32-237-24-12-221-225-213/h1-204H2,(H,214,226)(H,215,227)(H,216,228)(H,217,229) |
InChI Key |
PUZMLMMWJUEWIU-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


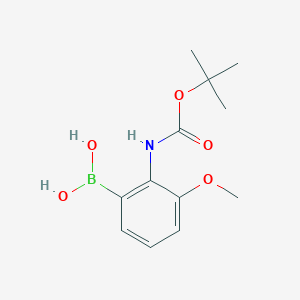

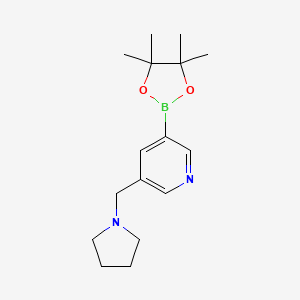
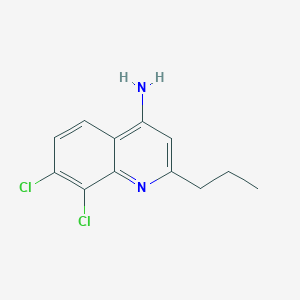

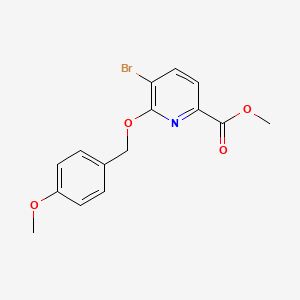
![Diethyl 2-acetamido-2-[[2-(methoxymethyl)-5-methyl-3-oxo-1,2-oxazol-4-yl]methyl]propanedioate](/img/structure/B13726531.png)
![3-[5-chloro-1-(2,6-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13726537.png)
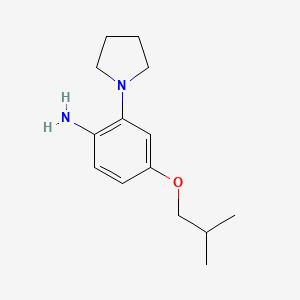
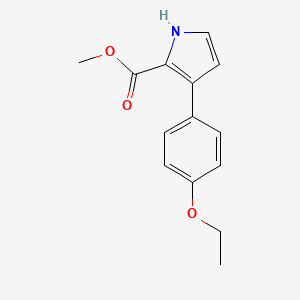
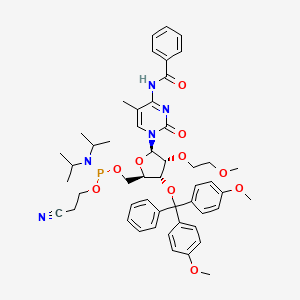
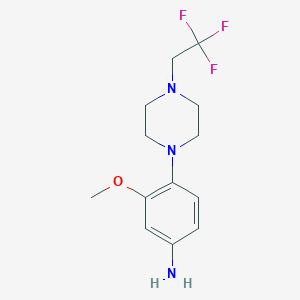
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)

